4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine is a chemical compound with the molecular formula C9H12ClN3 and a molecular weight of 197.66 g/mol . This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a 3-methylpyrrolidin-1-yl group at the 6-position. It is utilized extensively in scientific research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 3-methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation or reduction reactions under specific conditions.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 4-amino-6-(3-methylpyrrolidin-1-yl)pyrimidine derivative .
Scientific Research Applications
4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of biological processes and as a probe for investigating enzyme mechanisms.
Medicine: As a potential lead compound for the development of new therapeutic agents, particularly in the field of oncology.
Industry: In the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(1-pyrrolidinyl)pyrimidine
- 4-Chloro-6-(2-methylpyrrolidin-1-yl)pyrimidine
- 4-Chloro-6-(3-ethylpyrrolidin-1-yl)pyrimidine
Uniqueness
4-Chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine is unique due to the presence of the 3-methylpyrrolidin-1-yl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and development.
Properties
Molecular Formula |
C9H12ClN3 |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
4-chloro-6-(3-methylpyrrolidin-1-yl)pyrimidine |
InChI |
InChI=1S/C9H12ClN3/c1-7-2-3-13(5-7)9-4-8(10)11-6-12-9/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
KVBOVTJCSIXQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.